alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)
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Overview
Description
Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is a compound with the molecular formula C17H33NO5S2 and a molecular weight of 395.58 g/mol . It is a derivative of lipoic acid, which is known for its potent antioxidant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves several steps. One common method includes the reaction of lipoic acid with tetra(ethylene glycol) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones .
Scientific Research Applications
Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential protective effects on mitochondrial function and its role in treating conditions like diabetic kidney disease and Parkinson’s disease . The compound’s ability to modulate mitochondrial function makes it a valuable tool in studying cellular metabolism and oxidative stress .
Mechanism of Action
The mechanism of action of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves its interaction with mitochondrial enzymes and proteins. It exerts its effects by improving mitochondrial function and regulating the expression and activation of specific proteins such as RXRα . This regulation helps in ameliorating mitochondrial dysfunction and reducing oxidative stress, which is beneficial in conditions like diabetic kidney disease and Parkinson’s disease .
Comparison with Similar Compounds
Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include lipoic acid, dihydrolipoic acid, and other derivatives of lipoic acid. While these compounds share some common properties, alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has distinct advantages in terms of its stability and effectiveness in modulating mitochondrial function .
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKZPCLVOHRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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